molecular formula C15H21NO3S2 B2748347 2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448043-81-9

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2748347
CAS No.: 1448043-81-9
M. Wt: 327.46
InChI Key: NMEUGOFKIYISJH-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its structure incorporates both a benzylthioether and a sulfonylpiperidine moiety, functional groups commonly associated with bioactive properties. The benzylthioether segment is a feature found in compounds investigated for their enzyme interaction capabilities , while the methylsulfonylpiperidine component is a known building block in synthesizing more complex heterocyclic targets . This molecular architecture suggests potential application as a key intermediate or a functional core structure in developing enzyme inhibitors. Specifically, compounds with similar structural features have been explored for their activity against various enzyme families, including metalloproteinases . The presence of the sulfonyl group adjacent to the piperidine ring can influence electron distribution and molecular conformation, potentially enabling high-affinity binding to enzyme active sites. Researchers may value this compound for designing novel inhibitors to probe biological pathways or as a precursor for generating chemical libraries in drug discovery campaigns. It is supplied exclusively for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c1-21(18,19)14-7-9-16(10-8-14)15(17)12-20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEUGOFKIYISJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol to form the benzylthio group.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the piperidine ring can modulate receptor activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares the target compound with two analogs:

Compound Substituent on Piperidine/Piperazine Electronic Effect Biological Activity Isomerization Properties Synthesis Method
2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone 4-(methylsulfonyl) Strong EWG* Not reported Not studied T3P-mediated coupling
2-(Benzylthio)-1-(4-(o-tolyl)piperazin-1-yl)ethanone (Compound 7) 4-(o-tolyl) Moderate EDG** Nuclear androgen receptor antagonist Not studied T3P-mediated coupling
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-dinitrophenyl Strong EWG Model for amide isomerization ΔG‡ = 67 kJ/mol; k = 380 s⁻¹ at coalescence Not specified

EWG: Electron-withdrawing group; *EDG: Electron-donating group

Substituent Effects
  • Its electron-withdrawing nature may reduce electron density at the amide bond, influencing reactivity or binding interactions .
  • o-Tolyl (Compound 7) : The methyl group on the aryl ring acts as an EDG, enhancing lipophilicity and possibly membrane permeability. This analog’s activity as a nuclear androgen receptor antagonist highlights the role of substituents in target engagement .
  • 3,5-Dinitrophenyl (): The nitro groups are stronger EWGs than methylsulfonyl, leading to pronounced electronic effects on amide bond isomerization. This compound exhibits dynamic NMR behavior, with coalescence at 293 K and an energy barrier of 67 kJ/mol for isomer interconversion .
Isomerization Dynamics

The dinitrophenyl analog shows distinct chemical shifts for geminal protons/carbons at 20°C, which merge at higher temperatures due to rapid interconversion . By contrast, the methylsulfonyl group in the target compound may stabilize one isomer due to steric or electronic effects, though experimental validation is needed.

Research Findings and Implications

Electronic and Steric Influences

  • For example, Compound 7’s o-tolyl group (EDG) may enhance hydrophobic interactions with receptors, whereas the target compound’s sulfonyl group could favor polar interactions .
  • Steric effects : The bulky 3,5-dinitrophenyl group in ’s compound introduces steric hindrance, which may limit conformational flexibility. The methylsulfonyl group, while smaller, could still impose moderate steric constraints.

Unresolved Questions

  • Isomerization behavior : The impact of the methylsulfonyl group on amide bond dynamics warrants further study using variable-temperature NMR, as demonstrated in .

Biological Activity

2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Benzylthio Group : Nucleophilic substitution of benzyl halides with thiols leads to the formation of the benzylthio group.
  • Attachment of the Methylsulfonyl Group : Methylsulfonyl chloride is used for sulfonation to introduce the methylsulfonyl moiety .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Benzylthio Group : May interact with thiol-containing enzymes, potentially influencing enzymatic activity.
  • Piperidine Ring : Could modulate receptor activity, impacting neurotransmitter systems.
  • Methylsulfonyl Group : Enhances solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against viral entry mechanisms. For instance, compounds with structural similarities have shown efficacy in inhibiting Ebola virus entry by targeting specific cellular pathways .
  • Analgesic and Anti-inflammatory Potential : The compound is being investigated for its role as a pharmacophore in drug design aimed at developing new analgesics and anti-inflammatory agents .

Case Studies

Several studies have highlighted the biological activities associated with compounds similar to this compound:

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their anti-Ebola activity, revealing that modifications in the piperidine structure significantly influenced their antiviral potency. Some derivatives exhibited submicromolar activity against viral infections, suggesting a promising therapeutic avenue for further exploration .
  • Mechanistic Insights : In silico studies have provided insights into how these compounds interact at a molecular level, indicating that structural modifications can enhance binding affinity to viral proteins, thereby inhibiting infection processes .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntiviralInhibition of viral entry (Ebola virus)
AnalgesicPotential analgesic effects in preclinical models
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Benzylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the piperidine core with a methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate.
  • Step 2 : Introduction of the benzylthio group through a thiol-alkylation reaction using benzyl mercaptan and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
  • Key Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H-NMR (CDCl₃) should show characteristic peaks: δ 2.8–3.2 ppm (piperidine CH₂), δ 4.1–4.5 ppm (N-CH₂-C=O), and δ 7.2–7.4 ppm (benzyl aromatic protons) .
  • HPLC : Employ a C18 column with UV detection (254 nm). Retention time and peak area (>95%) indicate purity .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 58.2%, H: 6.1%, N: 4.8%) .
  • Mass Spectrometry : ESI-MS should confirm the molecular ion peak [M+H]⁺ at m/z ~380 .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Methodological Answer :
  • Target-Specific Assays : Conduct dose-response studies using isolated enzymes (e.g., kinases) vs. cell-based receptor binding assays (e.g., GPCRs). Compare IC₅₀ values to identify primary targets .
  • SAR Analysis : Synthesize analogs with modified benzylthio or methylsulfonyl groups to isolate structural determinants of activity. For example, replacing benzylthio with cyclopentylthio may reduce off-target effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to conflicting targets. Validate with mutagenesis studies .

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

  • Methodological Answer :
  • Blocking Metabolic Hotspots : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce oxidative metabolism .
  • Isotope Labeling : Use deuterium at α-positions of the ethanone moiety to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the methylsulfonyl group as a phosphate ester to enhance solubility and delay clearance .
  • In Vitro Assays : Test stability in liver microsomes (human/rodent) and identify major metabolites via LC-MS .

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